![molecular formula C20H27N3O4S B6458373 3-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione CAS No. 2549008-54-8](/img/structure/B6458373.png)

3-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

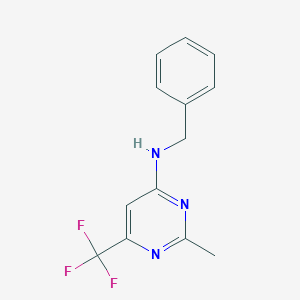

3-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione is a useful research compound. Its molecular formula is C20H27N3O4S and its molecular weight is 405.5 g/mol. The purity is usually 95%.

The exact mass of the compound 3-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione is 405.17222752 g/mol and the complexity rating of the compound is 697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structure

The title compound is synthesized by reacting 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with an excess of chlorosulfonic acid , followed by amidation of the sulfonyl chloride product with ammonia gas . The structure of the synthesized compound is confirmed through various spectroscopic techniques, including IR , 1H-NMR , 13C-NMR , and mass spectral data .

COX-2 Inhibition

Compounds containing the 4(3H)-quinazolinone ring system exhibit diverse biological activities. Some derivatives have been evaluated as potent and tolerable anti-inflammatory agents , showing significant COX-2 inhibition and anti-inflammatory activity. The presence of para-sulfonamide or para-sulfonylmethane substituents on one of the phenyl rings is crucial for optimum COX-2 selectivity and inhibitory potency. Notably, a 2,3-disubstituted-4(3H)-quinazolinone with a p-benzenesulfonamide moiety at C-2 and a phenyl ring at N-3 is predicted to have potent COX-2 inhibitory activity .

VEGFR-2/HDAC Inhibition

The compound’s structure resembles that of 4-hydroxy-7-methoxyquinazolin-6-yl ester acetic acid , which exhibits potent inhibitory activity against VEGFR-2/HDAC . This dual inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) and histone deacetylase (HDAC) suggests potential applications in angiogenesis-related diseases and epigenetic regulation .

Drug Development Prospects

Given its intriguing structure and potential activities, further research is needed to evaluate this compound’s efficacy and safety. It could serve as a lead compound for drug development, especially in the context of inflammation, cancer, and angiogenesis-related disorders.

Mécanisme D'action

Target of Action

The primary target of this compound is VEGFR-2/HDAC . VEGFR-2 is a key receptor in the VEGF (vascular endothelial growth factor) signaling pathway, which plays a crucial role in angiogenesis, the process of new blood vessel formation. HDAC (histone deacetylases) are enzymes that regulate gene expression by modifying the structure of chromatin.

Mode of Action

The compound interacts with its targets, VEGFR-2 and HDAC, by binding to their active sites, thereby inhibiting their function . This results in the disruption of the VEGF signaling pathway and alteration of gene expression, leading to the inhibition of angiogenesis and tumor growth.

Result of Action

The compound’s action results in the inhibition of angiogenesis and tumor growth. It has been shown to exhibit potent inhibitory activity against a human breast cancer cell line, MCF-7 . This suggests that it could potentially be used in the treatment of certain types of cancer.

Propriétés

IUPAC Name |

3-[[1-[(1,1-dioxothiolan-3-yl)methyl]piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4S/c1-27-17-2-3-18-19(10-17)21-14-23(20(18)24)12-15-4-7-22(8-5-15)11-16-6-9-28(25,26)13-16/h2-3,10,14-16H,4-9,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGQVDGRMQUGMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4CCS(=O)(=O)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B6458301.png)

![2-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6458306.png)

![2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6458313.png)

![4-methyl-6-(pyrrolidin-1-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6458340.png)

![4-(4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6458345.png)

![1-benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B6458358.png)

![4-methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6458385.png)

![2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B6458386.png)

![2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6458393.png)

![4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B6458394.png)

![3-methoxy-N-methyl-N-({1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B6458395.png)

![4-({4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6458403.png)

![4-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione](/img/structure/B6458410.png)